molecular formula C17H15N3O3S B6020759 ethyl 2-oxo-4-(2-thienyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

ethyl 2-oxo-4-(2-thienyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B6020759
M. Wt: 341.4 g/mol
InChI Key: QWQUTFPNTVLTBJ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-4-(2-thienyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a fused heterocyclic compound featuring a pyrimido[1,2-a]benzimidazole core substituted with a 2-thienyl group and an ethyl carboxylate ester. This scaffold is structurally related to bioactive pyrimidine and benzimidazole derivatives, which are known for diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and receptor antagonism .

Properties

IUPAC Name

ethyl 2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-2-23-16(22)13-14(12-8-5-9-24-12)20-11-7-4-3-6-10(11)18-17(20)19-15(13)21/h3-9,13-14H,2H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQUTFPNTVLTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Bioactivity

The biological and physicochemical properties of pyrimido[1,2-a]benzimidazole derivatives are highly dependent on substituents at positions 2, 3, and 4 of the core structure. A comparison with analogous compounds is summarized below:

Compound Name Key Substituents Biological Activity Reference
Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate 4-nitrophenyl, 2-CF₃ Kinase inhibition, antineoplastic
Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 2-methyl, 2,3,4-trimethoxyphenyl Not explicitly reported (structural)
3,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole 3,3-diethyl, 2,4-diketone CRF1 receptor antagonism
Target Compound 4-(2-thienyl), 2-oxo, ethyl carboxylate Hypothesized CRF1 antagonism
  • Trifluoromethyl and Nitrophenyl Groups (): The presence of electron-withdrawing groups (e.g., CF₃, NO₂) enhances kinase inhibitory activity by stabilizing interactions with hydrophobic pockets in enzyme active sites.
  • Methoxy and Methyl Groups (): Methoxy substituents improve solubility but may reduce membrane permeability due to increased polarity.
  • Thienyl Group (Target Compound): The sulfur atom in the thienyl ring could facilitate π-π stacking or hydrogen bonding with biological targets, similar to morpholine-substituted analogs (e.g., derivatives in ).

Physicochemical Properties

Key physical parameters of selected derivatives are compared below:

Compound Molecular Weight (g/mol) Predicted pKa Solubility (LogP)
Target Compound ~353.38 ~5.0 Moderate (~2.5)
Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate 445.34 Not reported Low (~3.8)
Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 423.46 5.00 ± 0.60 Moderate (~2.1)
  • The target compound’s lower molecular weight and moderate LogP suggest better bioavailability compared to bulkier derivatives (e.g., ).

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